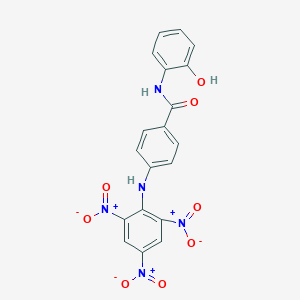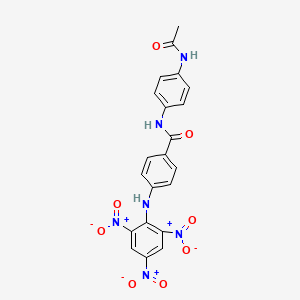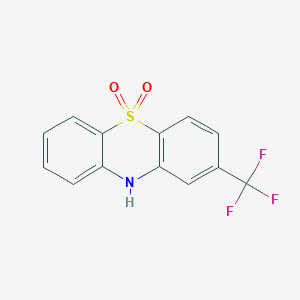![molecular formula C26H14FNO B3828402 8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828402.png)
8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one
Overview
Description
8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique fused ring structure, which includes a fluorophenyl group and a benzoindenoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by cyclization reactions. The starting materials often include 4-fluorobenzoyl chloride and indenoquinoline derivatives. The reaction conditions usually involve the use of Lewis acids such as aluminum chloride (AlCl3) as catalysts, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of 8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one involves its interaction with various molecular targets and pathways:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
8-(4-fluorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one can be compared with other quinoline derivatives such as:
Quinoline: A simpler structure with broad applications in antimalarial drugs.
Indenoquinoline: Similar core structure but lacks the fluorophenyl group, resulting in different biological activities.
Fluoroquinolones: Known for their antibacterial properties but differ in their core structure and mechanism of action.
The uniqueness of this compound lies in its fused ring system and the presence of the fluorophenyl group, which imparts distinct electronic and steric properties, enhancing its potential for various applications.
Properties
IUPAC Name |
11-(4-fluorophenyl)-12-azapentacyclo[11.8.0.02,10.03,8.016,21]henicosa-1(13),2(10),3,5,7,11,14,16,18,20-decaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H14FNO/c27-17-12-9-16(10-13-17)25-24-23(19-7-3-4-8-20(19)26(24)29)22-18-6-2-1-5-15(18)11-14-21(22)28-25/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBNMIFWXYXNSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C(=N3)C5=CC=C(C=C5)F)C(=O)C6=CC=CC=C64 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol](/img/structure/B3828347.png)
![1-[(E)-({2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}imino)methyl]naphthalen-2-ol](/img/structure/B3828353.png)
![Azane;5,6,6-trimethyl-3-oxobicyclo[2.2.1]heptane-2-sulfonic acid](/img/structure/B3828361.png)
![5,5,6-trimethyl-3-(4-morpholinylsulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3828379.png)
![5,5,6-trimethyl-3-(1-piperidinylsulfonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3828383.png)
![5-[3-(1H-indol-3-yl)propanoyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B3828388.png)
![5-[4-(diethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3828394.png)
![8-(4-nitrophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B3828409.png)
![5-(1,3-benzodioxol-5-yl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B3828423.png)
![4-(3-bromophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3828427.png)
![2-(4-Butoxyphenyl)-5-[4-(dimethylamino)phenyl]-1H,2H,3H,4H,5H,6H-benzo[A]phenanthridin-4-one](/img/structure/B3828441.png)
